Ruxolitinib sulfate

Description

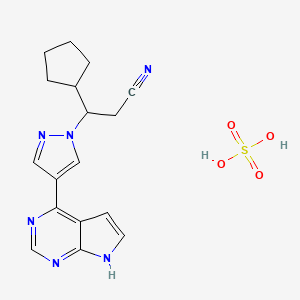

Structure

3D Structure of Parent

Properties

CAS No. |

1092939-16-6 |

|---|---|

Molecular Formula |

C17H20N6O4S |

Molecular Weight |

404.4 g/mol |

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;sulfuric acid |

InChI |

InChI=1S/C17H18N6.H2O4S/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;1-5(2,3)4/h6,8-12,15H,1-5H2,(H,19,20,21);(H2,1,2,3,4)/t15-;/m1./s1 |

InChI Key |

LGJWVXWQCTZSGC-XFULWGLBSA-N |

SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.OS(=O)(=O)O |

Synonyms |

3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile sulfate |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis and Synthesis of Ruxolitinib Sulfate: A Technical Guide

This guide provides an in-depth exploration of the discovery and synthesis of Ruxolitinib, a pivotal Janus kinase (JAK) inhibitor. Developed for researchers, scientists, and professionals in drug development, this document elucidates the scientific journey from the initial conceptualization to the intricate chemical pathways that enable its production. We will delve into the critical scientific insights that led to the identification of Ruxolitinib as a therapeutic agent and detail the various synthetic routes that have been engineered for its manufacture, offering a comprehensive understanding of this significant pharmaceutical compound.

Part 1: The Discovery of a Targeted Therapy

The story of Ruxolitinib's discovery is a testament to the convergence of genomic insights and targeted drug development. The journey began at Incyte Corporation, a company that transitioned from genomics to drug discovery with a focus on oncology and inflammatory diseases.[1]

The Scientific Imperative: Unraveling the JAK-STAT Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in signal transduction pathways that govern hematopoiesis and immune function.[2] These kinases are activated by a multitude of cytokines and growth factors, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). Activated STATs then translocate to the nucleus to modulate gene expression.

Dysregulation of the JAK-STAT signaling pathway has been implicated in various myeloproliferative neoplasms (MPNs) and inflammatory conditions. This hyperactivity leads to the overproduction of blood cells and a pro-inflammatory state, contributing to the debilitating symptoms experienced by patients.[3]

A landmark discovery in 2005 fundamentally shifted the landscape of MPN research and treatment. Scientists identified a specific, acquired point mutation in the JAK2 gene, designated as JAK2 V617F, in a majority of patients with polycythemia vera, essential thrombocythemia, and primary myelofibrosis.[4][5][6] This gain-of-function mutation results in constitutive activation of the JAK2 kinase, rendering the signaling pathway perpetually "on," independent of normal cytokine stimulation. This breakthrough provided a clear, "druggable" target for therapeutic intervention.[4]

From Concept to Candidate: The Emergence of Ruxolitinib

Incyte Corporation had already initiated a JAK inhibitor discovery program in 2002, predating the discovery of the JAK2 V617F mutation.[1] This foresight positioned them to rapidly capitalize on this new understanding of MPN pathogenesis. Through an extensive medicinal chemistry campaign, Incyte scientists synthesized and screened numerous compounds to identify a potent and selective inhibitor of JAK1 and JAK2. This effort led to the identification of INCB018424, which would later be named Ruxolitinib.[7]

Ruxolitinib was found to be a potent, ATP-competitive inhibitor of both JAK1 and JAK2.[7] Preclinical studies demonstrated its ability to inhibit cytokine-independent growth in cells expressing the JAK2 V617F mutation and to reduce splenomegaly in mouse models of MPN.[8] These promising results propelled Ruxolitinib into clinical trials.

The COMFORT-I and COMFORT-II trials were pivotal in demonstrating the clinical efficacy and safety of Ruxolitinib in patients with intermediate- or high-risk myelofibrosis.[9] The trials showed significant reductions in spleen volume and improvements in debilitating symptoms. Based on these compelling results, Ruxolitinib, under the brand name Jakafi®, was granted FDA approval in November 2011, becoming the first JAK inhibitor approved for any indication.[1][10]

Part 2: The Synthesis of Ruxolitinib Sulfate

The chemical synthesis of Ruxolitinib, (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile, presents a significant challenge due to the presence of a chiral center and the assembly of its heterocyclic core. Several synthetic routes have been developed, each with its own set of advantages and disadvantages concerning factors like stereoselectivity, yield, cost, and industrial scalability.

Key Structural Components and Retrosynthetic Analysis

A retrosynthetic analysis of Ruxolitinib reveals three key building blocks:

-

A pyrrolo[2,3-d]pyrimidine core.

-

A pyrazole linker.

-

A chiral cyclopentylpropanenitrile side chain.

The primary challenge in the synthesis is the stereoselective introduction of the (R)-configured chiral center on the propanenitrile moiety.

Synthetic Pathway 1: Enantioselective Aza-Michael Addition

One of the early and elegant approaches to establishing the chiral center involves an organocatalytic asymmetric aza-Michael reaction. This pathway provides a direct method for creating the desired stereochemistry.

Experimental Protocol:

-

Preparation of (E)-3-cyclopentylacrylaldehyde: This starting material can be synthesized from cyclopentanecarboxaldehyde and a suitable Wittig reagent.

-

Asymmetric Aza-Michael Addition: (E)-3-cyclopentylacrylaldehyde is reacted with 4-bromopyrazole in the presence of a chiral diarylprolinol silyl ether catalyst. This organocatalyst directs the addition of the pyrazole to the aldehyde, creating the chiral center with high enantioselectivity.[11]

-

Conversion to Nitrile: The resulting aldehyde is then converted to the nitrile. A common method involves treatment with iodine and aqueous ammonia.

-

Suzuki Coupling: The bromo-pyrazole intermediate undergoes a Suzuki coupling reaction with a protected 7-deazapurine boronic acid derivative to construct the pyrrolo[2,3-d]pyrimidine ring system.

-

Deprotection: The final step involves the removal of any protecting groups to yield Ruxolitinib.

Causality in Experimental Choices:

-

Organocatalyst: The use of a chiral diarylprolinol silyl ether is crucial for achieving high enantiomeric excess (ee) in the aza-Michael addition. The bulky silyl group and the specific stereochemistry of the prolinol backbone create a chiral environment that favors the formation of the (R)-enantiomer.

-

Protecting Groups: Protecting groups are often employed on the pyrrolo[2,3-d]pyrimidine nitrogen to prevent side reactions during the Suzuki coupling. The choice of protecting group depends on its stability to the reaction conditions and the ease of its subsequent removal.

Synthetic Pathway 2: Biocatalytic Asymmetric Reduction

An alternative and greener approach utilizes an enzymatic reaction to establish the chiral center. This method leverages the high stereoselectivity of enzymes to produce the desired enantiomer.

Experimental Protocol:

-

Synthesis of 3-cyclopentyl-3-oxopropanenitrile: This key intermediate is prepared by the condensation of methyl cyclopentanecarboxylate and acetonitrile in the presence of a strong base like sodium hydride.[12]

-

Enzymatic Asymmetric Reduction: The prochiral ketone, 3-cyclopentyl-3-oxopropanenitrile, is reduced to the corresponding chiral alcohol, (S)-3-cyclopentyl-3-hydroxypropanenitrile, using a ketoreductase enzyme and a cofactor such as NADPH.

-

Mitsunobu Reaction: The resulting (S)-alcohol undergoes a Mitsunobu reaction with 4-bromopyrazole. This reaction proceeds with inversion of configuration, yielding the (R)-configured pyrazole adduct.

-

Suzuki Coupling and Deprotection: Similar to the previous pathway, a Suzuki coupling with a protected 7-deazapurine derivative followed by deprotection affords Ruxolitinib.

Causality in Experimental Choices:

-

Enzyme Selection: The choice of the ketoreductase is critical for achieving high enantioselectivity. Different enzymes will exhibit varying substrate specificities and stereopreferences.

-

Mitsunobu Reaction: The Mitsunobu reaction is a reliable method for converting a secondary alcohol to a variety of functional groups with inversion of stereochemistry. This is a key step in this pathway to set the correct absolute configuration of the final product.

Synthetic Pathway 3: Rhodium-Catalyzed Asymmetric Addition

A more recent development in the synthesis of Ruxolitinib involves a rhodium-catalyzed asymmetric addition of a pyrazole to an allene.

Experimental Protocol:

-

Preparation of Cyclopentylallene: This starting material can be prepared from cyclopentanecarboxaldehyde through a multi-step sequence.

-

Rhodium-Catalyzed Asymmetric Addition: Cyclopentylallene is reacted with 4-bromopyrazole in the presence of a rhodium catalyst and a chiral phosphine ligand. This reaction forms the chiral pyrazole-containing intermediate with high regio- and enantioselectivity.[13]

-

Functional Group Transformations: The resulting allylic pyrazole is then subjected to a series of transformations, including hydroboration-oxidation and subsequent oxidation to the corresponding nitrile.

-

Suzuki Coupling and Deprotection: The final steps involve the Suzuki coupling and deprotection as described in the other pathways.

Causality in Experimental Choices:

-

Chiral Ligand: The choice of the chiral phosphine ligand is paramount for the success of the asymmetric addition. The ligand coordinates to the rhodium center and creates a chiral pocket that directs the stereochemical outcome of the reaction.

-

Rhodium Catalyst: Rhodium catalysts are well-known for their ability to catalyze a wide range of organic transformations, including additions to allenes.

Quantitative Data Summary

| Synthetic Pathway | Key Chiral Step | Typical Yield (Chiral Step) | Typical Enantiomeric Excess (ee) |

| Pathway 1 | Organocatalytic Aza-Michael Addition | ~95% | >90% |

| Pathway 2 | Enzymatic Asymmetric Reduction | High | >99% |

| Pathway 3 | Rhodium-Catalyzed Asymmetric Addition | ~95% | ~90% |

Part 3: Visualizations

JAK-STAT Signaling Pathway

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Ruxolitinib Synthesis Pathway 1: Aza-Michael Addition

Caption: Enantioselective synthesis via aza-Michael addition.

Ruxolitinib Synthesis Pathway 2: Biocatalytic Reduction

Caption: Biocatalytic approach for chiral synthesis.

References

-

Haydl, A. M., Xu, K., & Breit, B. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes. Angewandte Chemie International Edition, 54(24), 7149–7153. [Link]

- Biocompounds Pharmaceutical Inc. (2015).

-

Fridman, J. S., et al. (2007). Discovery and Preclinical Characterization of INCB018424, a Selective JAK2 Inhibitor for the Treatment of Myeloproliferative Disorders. Blood, 110(11), 835. [Link]

-

Neubauer, H., et al. (2008). JAK2 Mutants (e.g., JAK2V617F) and their Importance as Drug Targets in Myeloproliferative Neoplasms. Current Drug Targets, 9(8), 671-676. [Link]

-

Lin, Q., et al. (2009). Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction. Organic Letters, 11(9), 1999–2002. [Link]

-

Verstovsek, S. (2014). The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. In Orphan Drugs and Rare Diseases (pp. 419-439). Royal Society of Chemistry. [Link]

- Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2020). Synthesis process of ruxolitinib. US10562904B2.

-

Wikipedia. (2024, January 12). Ruxolitinib. [Link]

-

MPN Research Foundation. (n.d.). Discovery of the JAK2 Mutation. [Link]

-

Ghoreschi, K., et al. (2013). The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders. Immunology and Cell Biology, 91(5), 394-401. [Link]

-

Incyte. (2022, November 20). What Can JAK Inhibition Do? More Than You Might Think. [Link]

-

MPN Advocacy & Education International. (2014, February 6). JAK Inhibitors and JAK2 Mutation: What's the Connection?. [Link]

-

Li, Y., Xie, Y., & Yang, Z. (2022). Comparison of Synthetic Routes of Ruxolitinib And Its Application. 2nd International Conference on Biological Engineering and Medical Science. [Link]

-

Li, Y., Xie, Y., & Yang, Z. (2022). Comparison of Synthetic Routes of Ruxolitinib And Its Application. 2nd International Conference on Biological Engineering and Medical Science. [Link]

- Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2019). Synthesis process of ruxolitinib. US20190023712A1.

-

Quintás-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Expert Opinion on Pharmacotherapy, 12(16), 2537-2546. [Link]

-

Verstovsek, S. (2014). The Discovery and Development of Ruxolitinib for the Treatment of Myelofibrosis. Request PDF. [Link]

-

Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2017). Synthesis process of ruxolitinib. WO2017114461A1. [Link]

-

Wikipedia. (2024, January 10). Janus kinase inhibitor. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Intermediates in Ruxolitinib Phosphate Synthesis. [Link]

-

Patient Power. (2020, June 3). A Deep Dive Into JAK2 Inhibitors and MPNs. [Link]

-

Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2021). Synthesis process of ruxolitinib. EP3398952B1. [Link]

-

El-Damasy, D. A., et al. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. Journal of Medicinal Chemistry, 65(23), 15813–15835. [Link]

-

Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2019). Synthesis process of ruxolitinib. US-2019023712-A1. [Link]

- Chia Tai Tianqing Pharmaceutical Group Co., Ltd. (2017). Synthesis process of ruxolitinib. WO2017114461A1.

-

Atavistik Bio. (2025). Discovery of JAK2V617F mutant specific allosteric inhibitors for the treatment of myeloproliferative neoplasms. Blood. [Link]

- Concert Pharmaceuticals, Inc. (2021).

-

Verstovsek, S., et al. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(7), 1955-1961. [Link]

-

Verstovsek, S., et al. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis. Clinical Cancer Research, 18(7), 1955-1961. [Link]

-

Ajayi, S., et al. (2012). Ruxolitinib: An Oral Janus Kinase 1 and Janus Kinase 2 Inhibitor in the Management of Myelofibrosis. Clinical Medicine Insights: Oncology, 6, 391–401. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 3. JAK INHIBITORS AND JAK2 MUTATION: WHAT’S THE CONNECTION? – MPN Research Foundation [mpnresearchfoundation.org]

- 4. JAK2 mutants (e.g., JAK2V617F) and their importance as drug targets in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DISCOVERY OF THE JAK2 MUTATION – MPN Research Foundation [mpnresearchfoundation.org]

- 6. patientpower.info [patientpower.info]

- 7. ashpublications.org [ashpublications.org]

- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Ruxolitinib - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis method of ruxolitinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Mechanism of Action of Ruxolitinib Sulfate in Cancer Cells

Introduction

Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), represents a significant advancement in the targeted therapy of various cancers, particularly myeloproliferative neoplasms (MPNs).[1][2] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of ruxolitinib sulfate in cancer cells. We will delve into the core signaling pathway it targets, the specific molecular interactions, and the downstream cellular consequences that ultimately lead to its anti-neoplastic activity. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ruxolitinib's mode of action.

The Central Role of the JAK-STAT Signaling Pathway in Cancer

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors.[3][4] This pathway is fundamental in regulating essential cellular processes such as proliferation, differentiation, survival, and immune responses.[4][5] Dysregulation of the JAK-STAT pathway is a hallmark of numerous malignancies, including hematological cancers and solid tumors.[3][6]

In many cancers, the JAK-STAT pathway is constitutively activated, often due to mutations in the JAK genes themselves (e.g., the JAK2V617F mutation prevalent in MPNs) or in upstream receptors.[2][4] This aberrant signaling drives uncontrolled cell growth and survival, contributing to the pathogenesis of the disease.[4][7]

Here is a diagram illustrating the canonical JAK-STAT signaling pathway:

Caption: Experimental workflow for validating the mechanism of action of Ruxolitinib.

1. Cell Viability Assay (e.g., WST-1 Assay) [7]

-

Principle: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells (e.g., K-562) in a 96-well plate at a density of 1x10^6 cells/mL. 2. Treat the cells with a range of ruxolitinib concentrations (e.g., 10 nM to 10 mM) for 24, 48, and 72 hours. [7]Include a vehicle control (e.g., DMSO). 3. Add 10 µL of WST-1 reagent to each well and incubate for a specified time (typically 1-4 hours). [7] 4. Measure the absorbance at 450 nm and a reference wavelength of 620 nm using a microplate reader. [7] 5. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

2. Western Blot Analysis for Protein Phosphorylation [3][8]

-

Principle: This technique allows for the detection and quantification of specific proteins, including their phosphorylated (activated) forms.

-

Protocol:

-

Treat cancer cells with ruxolitinib at various concentrations for a specified duration.

-

Lyse the cells to extract total protein.

-

Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF). [3] 4. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of JAK1, JAK2, STAT3, and STAT5. [3][8] 5. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

3. Quantitative PCR (qPCR) for Downstream Target Gene Expression [7]

-

Principle: qPCR measures the amount of a specific mRNA transcript, allowing for the quantification of gene expression levels.

-

Protocol:

-

Treat cells with ruxolitinib as described above.

-

Isolate total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

-

Perform qPCR using primers specific for downstream target genes of the JAK-STAT pathway (e.g., Bcl-xL, Cyclin D1, IL-6). [7] 5. Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Calculate the relative fold change in gene expression compared to the vehicle control. Ruxolitinib has been shown to downregulate the expression of genes like IL-6, HCK, and STAT5B. [7]

-

Therapeutic Applications and Clinical Significance

Ruxolitinib was the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of intermediate or high-risk myelofibrosis. [9][10][11]Its approval was based on clinical trials demonstrating significant reductions in spleen volume and improvements in constitutional symptoms. [9][10]Ruxolitinib is also approved for patients with polycythemia vera who have had an inadequate response to or are intolerant of hydroxyurea. [12][13] Beyond myeloproliferative neoplasms, ruxolitinib is also approved for the treatment of steroid-refractory acute graft-versus-host disease (GVHD) in adult and pediatric patients 12 years and older. [12][14][15]Its efficacy in GVHD is attributed to its ability to suppress the pro-inflammatory cytokine signaling that drives the disease. [14]Clinical trials are ongoing to explore the utility of ruxolitinib in a variety of other cancers, including T-cell and NK-cell lymphomas. [16][17]

Mechanisms of Resistance and Future Directions

Despite the clinical success of ruxolitinib, some patients may develop resistance to the drug. The mechanisms of resistance are still being elucidated but may involve:

-

Emergence of new mutations: Secondary mutations in the JAK2 gene or other components of the signaling pathway can potentially confer resistance.

-

Activation of alternative signaling pathways: Cancer cells may bypass the blocked JAK-STAT pathway by upregulating other survival pathways.

-

Pharmacokinetic factors: Alterations in drug metabolism or efflux could reduce the effective concentration of ruxolitinib at the tumor site.

Future research is focused on overcoming these resistance mechanisms through combination therapies that target multiple signaling pathways simultaneously. [18]Additionally, the development of next-generation JAK inhibitors with improved selectivity and potency is an active area of investigation.

Conclusion

Ruxolitinib sulfate represents a paradigm shift in the treatment of myeloproliferative neoplasms and other cancers driven by dysregulated JAK-STAT signaling. Its targeted mechanism of action, which involves the potent and selective inhibition of JAK1 and JAK2, provides a clear rationale for its clinical efficacy. A thorough understanding of its molecular interactions and the downstream cellular consequences is essential for optimizing its therapeutic use and for the development of novel strategies to combat resistance. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the multifaceted effects of ruxolitinib in various cancer contexts.

References

-

Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis | Clinical Cancer Research - AACR Journals. (n.d.). Retrieved from [Link]

-

The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19. (n.d.). Retrieved from [Link]

-

Clinical Trials Using Ruxolitinib Phosphate - NCI. (n.d.). Retrieved from [Link]

-

Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. (n.d.). Retrieved from [Link]

-

Ruxolitinib Benefits Some Patients with Graft-Versus-Host Disease - NCI. (2020, May 29). Retrieved from [Link]

-

Ruxolitinib for the Treatment of Graft-Versus-Host Disease. (2020, April 1). Retrieved from [Link]

-

The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases. (n.d.). Retrieved from [Link]

-

Cytotoxic effects of ruxolitinib at 24, 48, and 72 h on K-562 ( a ) and NCI-BL 2171 cell lines. (n.d.). Retrieved from [Link]

-

Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in... (n.d.). Retrieved from [Link]

-

What is the mechanism of Ruxolitinib Phosphate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC. (2023, March 31). Retrieved from [Link]

-

Targeted therapies for myeloproliferative neoplasms - PMC. (2019, July 16). Retrieved from [Link]

-

Low rates of chronic graft-versus-host disease with ruxolitinib maintenance following allogeneic HCT | Blood. (2025, May 15). Retrieved from [Link]

-

Acute Graft-Versus-Host Disease & Jakafi® (ruxolitinib). (n.d.). Retrieved from [Link]

-

Ruxolitinib - Wikipedia. (n.d.). Retrieved from [Link]

-

ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Retrieved from [Link]

-

Ruxolitinib – Application in Therapy and Current Clinical Research - Clinicaltrials.eu. (n.d.). Retrieved from [Link]

-

A Review of Real-World Experience With Ruxolitinib for Myelofibrosis. (2024, December 27). Retrieved from [Link]

-

Ruxolitinib: A Long-Awaited Standard for Steroid Refractory Acute Graft-Versus-Host Disease | The Hematologist | American Society of Hematology. (2020, June 2). Retrieved from [Link]

-

Western blot analysis of Jak-Stat signaling between S-5/15 and R-17/3... (n.d.). Retrieved from [Link]

-

Phase I and Randomized Phase II Study of Ruxolitinib With Frontline Neoadjuvant Therapy in Advanced Ovarian Cancer: An NRG Oncology Group Study. (2024, May 22). Retrieved from [Link]

-

Western blot analysis of JAK2-STAT3-5 pathway protein levels in cell... (n.d.). Retrieved from [Link]

-

The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. (2024, August 11). Retrieved from [Link]

-

FDA approves ruxolitinib for chronic graft-versus-host disease. (2021, September 22). Retrieved from [Link]

-

ruxolitinib - My Cancer Genome. (n.d.). Retrieved from [Link]

-

SMYD2-mediated methylation of STAT1 protects against hepatic ischaemia/reperfusion injury by blocking JAK-STAT1 signalling pathways | Gut. (n.d.). Retrieved from [Link]

-

Outcomes for ruxolitinib only versus combination with interferon in treating patients with myelofibrosis | Blood Neoplasia. (2025, April 8). Retrieved from [Link]

-

Clarifying the Use of Ruxolitinib in Patients With Myelofibrosis - CancerNetwork. (2013, July 15). Retrieved from [Link]

-

Phase II Multicenter Study of Ruxolitinib in Relapsed or Refractory T or NK Cell Lymphoma. (n.d.). Retrieved from [Link]

-

U.S. Food and Drug Administration approval: ruxolitinib for the treatment of patients with intermediate and high-risk myelofibrosis. (2012, June 15). Retrieved from [Link]

-

FDA Approves Ruxolitinib for Steroid-Refractory GVHD - HCPLive. (2019, May 28). Retrieved from [Link]

-

Ruxolitinib Gains FDA Approval for Bone Marrow Disease - OncLive. (2011, November 17). Retrieved from [Link]

-

Ruxolitinib (Jakavi) - Cancer Research UK. (n.d.). Retrieved from [Link]

-

Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care. (n.d.). Retrieved from [Link]

-

What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. (2025, March 7). Retrieved from [Link]

-

Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. (n.d.). Retrieved from [Link]

-

Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. (n.d.). Retrieved from [Link]

-

Ruxolitinib inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway. (n.d.). Retrieved from [Link]

Sources

- 1. Targeted therapies for myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancernetwork.com [cancernetwork.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 5. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 6. The impact of JAK/STAT inhibitor ruxolitinib on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. U.S. Food and Drug Administration approval: ruxolitinib for the treatment of patients with intermediate and high-risk myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. onclive.com [onclive.com]

- 12. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Ruxolitinib for the treatment of graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ruxolitinib Benefits Some Patients with Graft-Versus-Host Disease - NCI [cancer.gov]

- 15. jakafi.com [jakafi.com]

- 16. Facebook [cancer.gov]

- 17. Phase II Multicenter Study of Ruxolitinib in Relapsed or Refractory T or NK Cell Lymphoma | Dana-Farber Cancer Institute [dana-farber.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Ruxolitinib Sulfate: Mechanism, Application, and In-Depth Methodologies for JAK-STAT Pathway Modulation

Abstract: Ruxolitinib, a potent and selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), has emerged as a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) and other inflammatory conditions.[1][2] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the mechanism of action, efficacy, and safety profile of Ruxolitinib. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of the underlying signaling pathways are presented to facilitate a comprehensive understanding of this targeted therapeutic agent for researchers, scientists, and drug development professionals.

Foundational Principles: The JAK-STAT Signaling Axis

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines and growth factors.[3][4] This signaling nexus, known as the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, is fundamental to hematopoiesis and immune function.[4][5]

Dysregulation of the JAK-STAT pathway is a central pathogenic mechanism in various hematological malignancies and inflammatory diseases.[4][6] This overactivation can stem from gain-of-function mutations in the JAK2 gene (e.g., JAK2V617F) or from elevated levels of circulating cytokines that perpetually stimulate the pathway.[7][8] The result is uncontrolled cell proliferation and the production of inflammatory cytokines that drive disease symptoms.[3][6]

Canonical Pathway Visualization

The signaling cascade begins when a cytokine binds to its receptor, inducing receptor dimerization and bringing the associated JAKs into close proximity. This allows for their auto- and cross-phosphorylation, activating their kinase function. Activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to detach, dimerize, and translocate to the nucleus, where they act as transcription factors to modulate the expression of target genes.[3][4][9]

Ruxolitinib Sulfate: A Profile

Ruxolitinib (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor that selectively targets the kinase activity of JAK1 and JAK2.[1][10][11] By competitively inhibiting the ATP-binding sites of these kinases, Ruxolitinib prevents the phosphorylation and subsequent activation of STAT proteins, effectively downregulating the entire signaling cascade.[2][9]

| Table 1: Ruxolitinib - Key Properties | |

| Chemical Name | (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile[12] |

| Synonyms | INCB018424, Jakafi®, Jakavi®[12][13] |

| Molecular Formula | C₁₇H₁₈N₆[12][14] |

| Molecular Weight | 306.4 g/mol [12][13] |

| CAS Number | 941678-49-5[12][14] |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol.[13] The phosphate salt is highly soluble in water.[4] |

Kinase Selectivity: The Basis of Targeted Therapy

The therapeutic efficacy and safety profile of a kinase inhibitor are intrinsically linked to its selectivity. Ruxolitinib demonstrates potent inhibition of both JAK1 and JAK2, with significantly less activity against other kinases, including other members of the JAK family. This selectivity is crucial, as indiscriminate kinase inhibition can lead to off-target effects.

| Table 2: Kinase Inhibitory Profile of Ruxolitinib | |

| Kinase Target | IC₅₀ (nM) |

| JAK1 | 3.3[11][15] |

| JAK2 | 2.8[11][15] |

| TYK2 | 19[11] |

| JAK3 | 428[11] |

| IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of Ruxolitinib required to inhibit 50% of the kinase activity in cell-free assays. Lower values indicate greater potency. |

The >130-fold selectivity for JAK1/2 over JAK3 is particularly noteworthy.[14] JAK3 plays a critical role in lymphocyte development and function; its inhibition can lead to significant immunosuppression. Ruxolitinib's selectivity profile, therefore, helps to mitigate some of the broader immunosuppressive effects that might be seen with a less selective pan-JAK inhibitor.

Clinical Significance and Applications

Ruxolitinib is the first JAK inhibitor to be approved by the U.S. Food and Drug Administration (FDA) for any indication.[16] Its approval marked a significant advancement in treating myeloproliferative neoplasms.[16]

| Table 3: Approved Clinical Indications for Ruxolitinib (Jakafi®) | |

| Indication | Patient Population |

| Myelofibrosis (MF) | Intermediate or high-risk MF, including primary MF, post-polycythemia vera MF, and post-essential thrombocythemia MF in adults.[17][18][19] |

| Polycythemia Vera (PV) | Adults who have had an inadequate response to or are intolerant of hydroxyurea.[17][19][20] |

| Graft-versus-Host Disease (GVHD) | Steroid-refractory acute GVHD and chronic GVHD after failure of one or two lines of systemic therapy in adult and pediatric patients 12 years and older.[17][19][21] |

In clinical trials, Ruxolitinib demonstrated significant efficacy in reducing spleen volume and alleviating debilitating constitutional symptoms associated with myelofibrosis.[7][16][22] The most common adverse effects are dose-related hematological events, including thrombocytopenia and anemia, which are mechanistically linked to the inhibition of JAK2-mediated signaling required for normal hematopoiesis.[10][21][22]

Experimental Protocols for Studying Ruxolitinib's Effects

To rigorously assess the activity of Ruxolitinib or similar JAK inhibitors, a multi-tiered experimental approach is required, moving from direct enzyme inhibition to cellular and functional consequences. The following protocols are provided as validated, field-proven methodologies.

Workflow for Assessing a Novel JAK Inhibitor

Protocol 1: In Vitro JAK2 Kinase Inhibition Assay (Luminescent)

Principle: This biochemical assay directly measures the ability of Ruxolitinib to inhibit the enzymatic activity of purified, recombinant JAK2. The assay quantifies the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity. Ruxolitinib's presence should result in higher residual ATP.

Materials:

-

Recombinant human JAK2 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP, MgCl₂

-

Assay Buffer (e.g., HEPES, Brij-35, DTT)

-

Ruxolitinib sulfate (or test compound) dissolved in DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of Ruxolitinib in DMSO, starting from 100 µM. This will be your concentration curve. A DMSO-only control is essential (represents 0% inhibition).

-

Reaction Setup: To each well of a 384-well plate, add:

-

2.5 µL of assay buffer.

-

0.5 µL of the Ruxolitinib serial dilution or DMSO control.

-

2.0 µL of a 2.5x enzyme/substrate mix (containing JAK2 enzyme and poly(Glu, Tyr) substrate in assay buffer).

-

-

Initiation: Start the kinase reaction by adding 5 µL of a 2x ATP solution (final concentration ~10 µM, near the Km for most kinases).

-

Incubation: Mix gently and incubate the plate at room temperature for 60 minutes.

-

Detection: Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and initiate the luminescent signal.

-

Measurement: Incubate for an additional 10 minutes in the dark, then measure luminescence using a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition versus the logarithm of Ruxolitinib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality Insight: Using an ATP concentration near the Michaelis constant (Km) ensures that the inhibitor is competing effectively with the natural substrate, providing a more physiologically relevant IC₅₀ value for an ATP-competitive inhibitor like Ruxolitinib.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

Principle: This cell-based assay validates that Ruxolitinib can inhibit the JAK-STAT pathway within a living cell. A cytokine (e.g., IL-6) is used to activate the pathway, and the phosphorylation of a key downstream target, STAT3, is measured. Effective inhibition by Ruxolitinib will prevent this phosphorylation.

Materials:

-

Human cell line expressing the IL-6 receptor (e.g., TF-1 or HEL cells).

-

Cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Recombinant human IL-6.

-

Ruxolitinib sulfate.

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer system.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-total STAT3.

-

Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Chemiluminescence imaging system.

Methodology:

-

Cell Culture: Plate TF-1 cells at a density of 1 x 10⁶ cells/mL and allow them to grow overnight.

-

Serum Starvation: The next day, starve the cells by replacing the medium with serum-free medium for 4-6 hours. This reduces basal signaling activity.

-

Inhibitor Pre-treatment: Add varying concentrations of Ruxolitinib (e.g., 0, 10, 100, 1000 nM) to the cells and incubate for 2 hours.

-

Cytokine Stimulation: Stimulate the cells by adding IL-6 to a final concentration of 20 ng/mL for 15 minutes. Include an unstimulated control (no IL-6).

-

Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize all samples to the same protein concentration (e.g., 20 µg) and run on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-STAT3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour.

-

Wash thoroughly, apply ECL substrate, and capture the image.

-

-

Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against total STAT3.

-

Analysis: Quantify the band intensities. The key readout is the ratio of p-STAT3 to total STAT3, which should decrease in a dose-dependent manner with Ruxolitinib treatment.

Self-Validation: The inclusion of both unstimulated and stimulated controls is critical. The unstimulated control validates low basal p-STAT3 levels, while the stimulated (IL-6 only) control confirms the assay is working and provides the maximum signal (0% inhibition). The total STAT3 re-probe serves as the internal loading control, ensuring that any observed decrease in p-STAT3 is due to inhibition of phosphorylation, not a decrease in the total amount of STAT3 protein.

References

- Vertex AI Search. (n.d.). Ruxolitinib Technical Data Sheet.

- National Institutes of Health. (n.d.). Ruxolitinib in Myelofibrosis and Polycythemia Vera.

- Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib).

- U.S. Food and Drug Administration. (n.d.). JAKAFI (Ruxolitinib) Label.

- National Institutes of Health. (n.d.). Ruxolitinib for the Treatment of Patients With Polycythemia Vera.

- Mass General Brigham Health Plan. (2024, February 1). Jakafi (ruxolitinib) Effective 02/01/2024 Overview FDA Approved Indications.

- ecancer. (2012, February 29). FDA approves Incyte's ruxolitinib for patients with myelofibrosis.

- PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway.

- Drugs.com. (2021, September 27). Jakafi (ruxolitinib) FDA Approval History.

- MDedge. (2019, January 18). FDA expands ruxolitinib approval to include polycythemia vera.

- Benchchem. (n.d.). Ruxolitinib Sulfate: A Selective JAK1/JAK2 Inhibitor - A Technical Guide.

- National Center for Biotechnology Information. (n.d.). Ruxolitinib - StatPearls.

- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Ruxolitinib Phosphate?.

- National Institutes of Health. (n.d.). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.

- Tocris Bioscience. (n.d.). Ruxolitinib | JAK.

- National Center for Biotechnology Information. (2023, March 31). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review.

- American Association for Cancer Research. (2012). Ruxolitinib: The First FDA Approved Therapy for the Treatment of Myelofibrosis.

- Therapeutic Goods Administration. (2013, January 21). Product Information for Ruxolitinib.

- Selleck Chemicals. (n.d.). S-Ruxolitinib (INCB018424) Datasheet.

- BioGems. (n.d.). Ruxolitinib Technical Data Sheet.

- Octagon Chemical. (n.d.). The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing.

- UpToDate. (n.d.). Ruxolitinib: Drug information.

- National Center for Biotechnology Information. (2025, June 24). Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks.

- MedChemExpress. (n.d.). Ruxolitinib.

- ResearchGate. (2025, August 6). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis.

- AJMC. (2018, December 28). Mechanism of JAK Inhibitors and a Review of Ruxolitinib.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Definitive Guide To Ruxolitinib: From Mechanism To Manufacturing Sourcing | OCTAGONCHEM [octagonchem.com]

- 3. PathWhiz [pathbank.org]

- 4. tga.gov.au [tga.gov.au]

- 5. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajmc.com [ajmc.com]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of adverse events with ruxolitinib using real-world datasets and drug-interaction networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]

- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. bio-gems.com [bio-gems.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. researchgate.net [researchgate.net]

- 16. FDA approves Incyte's ruxolitinib for patients with myelofibrosis - ecancer [ecancer.org]

- 17. hcp.jakafi.com [hcp.jakafi.com]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. resources.massgeneralbrighamhealthplan.org [resources.massgeneralbrighamhealthplan.org]

- 20. Ruxolitinib for the Treatment of Patients With Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Jakafi (ruxolitinib) FDA Approval History - Drugs.com [drugs.com]

- 22. Ruxolitinib in Myelofibrosis and Polycythemia Vera - PMC [pmc.ncbi.nlm.nih.gov]

Ruxolitinib Sulfate: A Structure-Activity Relationship Analysis for Selective JAK1/2 Inhibition

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib, the first Janus kinase (JAK) inhibitor approved by the FDA, represents a landmark in the treatment of myeloproliferative neoplasms (MPNs) by targeting the dysregulated JAK-STAT signaling pathway.[1][2] This technical guide provides a deep dive into the structure-activity relationship (SAR) of ruxolitinib, dissecting its core pharmacophore and the specific molecular interactions that govern its potent and selective inhibition of JAK1 and JAK2. We will explore the causality behind its design, from the hinge-binding pyrrolo[2,3-d]pyrimidine core to the crucial role of its stereochemistry. Furthermore, this guide furnishes detailed, field-proven protocols for key biochemical and cellular assays essential for evaluating and optimizing JAK inhibitors, offering a robust framework for researchers in kinase drug discovery.

Introduction: Targeting the Dysregulated JAK-STAT Pathway

The Janus kinase (JAK) family of non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—are central mediators of signal transduction for a wide array of cytokines and growth factors.[3] This signaling cascade, known as the JAK-STAT pathway, is fundamental to hematopoiesis and immune response.[3][4] Upon cytokine binding, receptor-associated JAKs phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then dimerize and translocate to the nucleus to modulate gene expression.

In myeloproliferative neoplasms such as myelofibrosis and polycythemia vera, the JAK-STAT pathway is often constitutively active, frequently due to a gain-of-function mutation in JAK2 (JAK2V617F).[5][6][7] This aberrant signaling drives the disease phenotype, making selective inhibition of JAK enzymes a compelling therapeutic strategy.[2] Ruxolitinib (formerly INCB018424) was developed as a potent, ATP-competitive inhibitor targeting JAK1 and JAK2, the key mediators in MPNs.[8][9][10]

Core Pharmacophore and Molecular Binding Mode

Ruxolitinib, with the chemical name (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]-propanenitrile, is a Type I kinase inhibitor, meaning it binds to the active conformation of the kinase in the ATP-binding pocket.[3][11] Its efficacy stems from a scaffold meticulously optimized to interact with key residues within the JAK1 and JAK2 kinase domains.

Structural studies and molecular modeling reveal that ruxolitinib situates itself deep within the ATP-binding site.[5][12] The stabilization of the drug is achieved through a combination of specific hydrogen bonds and extensive hydrophobic interactions.[5][13]

-

Pyrrolo[2,3-d]pyrimidine Core: This nitrogen-rich heterocycle is the foundational hinge-binding motif. It mimics the adenine base of ATP, forming critical hydrogen bonds with the backbone atoms of the kinase hinge region, specifically with the main chains of Glu930 and Leu932 in JAK2.[14][15] This interaction anchors the inhibitor in the active site.

-

Pyrazole Linker: This five-membered ring serves as a rigid spacer, correctly orienting the pyrrolopyrimidine core towards the hinge and positioning the cyclopentyl and nitrile moieties in their respective sub-pockets.

-

Hydrophobic Interactions: The cyclopentyl group is critical for potency, as it fits snugly into a hydrophobic pocket, leading to numerous van der Waals contacts that stabilize the complex.[13][16] Molecular modeling studies have identified 11 to 18 hydrophobic contacts between ruxolitinib and JAK2/JAK1, respectively, underscoring the importance of these forces in ligand binding.[13][16]

Key Structure-Activity Relationship Insights

The development of ruxolitinib involved systematic modification of its structure to achieve high potency and a specific selectivity profile across the JAK family.

Potency and Selectivity Profile

In vitro kinase assays have precisely quantified ruxolitinib's inhibitory activity. It demonstrates potent, low-nanomolar inhibition of JAK1 and JAK2, with significantly less activity against JAK3.[8] This selectivity is clinically important; inhibiting JAK1/2 addresses the pathophysiology of MPNs, while sparing JAK3, which is crucial for the function of lymphoid cells, may mitigate certain immunosuppressive side effects.[17]

| Kinase Target | IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK2 |

| JAK1 | 3.3 ± 1.2 | 1x | ~0.9x |

| JAK2 | 2.8 ± 1.2 | ~1.2x | 1x |

| TYK2 | 19 | ~5.8x | ~6.8x |

| JAK3 | 428 | ~130x | ~153x |

| Table 1: Inhibitory potency of ruxolitinib against the four human JAK family kinases. Data compiled from preclinical in vitro kinase assays.[8][18] |

The Critical Role of Stereochemistry

Ruxolitinib possesses a single chiral center. SAR studies have unequivocally demonstrated that the (R)-enantiomer is the more potent inhibitor of JAK2.[14] Studies comparing the stereoisomers revealed that (R)-ruxolitinib has a more than 10-fold higher activity in both binding affinity and cellular inhibition compared to its (S)-counterpart.[14] This highlights the precise three-dimensional complementarity required between the inhibitor and the ATP-binding pocket. The marketed drug is the pure (R)-enantiomer.[3]

Impact of Analogue Modifications

The development process explored various modifications to the core scaffold to probe the SAR.

-

Pyrrolopyrimidine Substitutions: Attempts to modify the pyrrolopyrimidine core, for instance through scaffold hopping strategies, have often resulted in a dramatic decrease in potency against JAK kinases.[15] This underscores the optimized nature of this hinge-binding motif for JAK1/2.

-

Cyclopentyl Moiety: Replacing the cyclopentyl group with other hydrophobic moieties can modulate potency and selectivity, but the cyclopentyl ring was found to provide an optimal balance of lipophilicity and fit within the hydrophobic pocket for the desired profile.

-

Propanenitrile Group: This group contributes to the overall physicochemical properties of the molecule, including oral bioavailability, and makes minor contacts within the active site.[8]

Experimental Protocols for SAR Assessment

To guide researchers in the evaluation of novel JAK inhibitors, we provide the following validated, step-by-step experimental protocols. These methods are fundamental for determining inhibitor potency (IC₅₀) and cellular activity.

In Vitro Kinase Inhibition Assay (Homogeneous, Luminescence-Based)

This protocol describes a method to determine the IC₅₀ of a compound against a purified JAK enzyme by quantifying ATP consumption.

Principle: The amount of ATP remaining after a kinase reaction is inversely proportional to kinase activity. A luciferase-based system is used to measure the remaining ATP, generating a luminescent signal.

Materials:

-

Purified, active JAK1 or JAK2 enzyme

-

Kinase substrate (e.g., a suitable peptide like IRS1)[19]

-

ATP at a concentration near the Kₘ

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (serially diluted in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Methodology:

-

Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for "no inhibition" (100% activity) controls and wells without enzyme for "full inhibition" (0% activity) controls.

-

Enzyme Preparation: Dilute the JAK enzyme to the desired working concentration (e.g., 2-5 nM) in kinase reaction buffer.

-

Kinase Reaction Initiation: Add the enzyme solution to the compound-containing wells. Immediately after, add the substrate/ATP mixture to initiate the reaction. The final ATP concentration should be at or near its Kₘ for the specific JAK enzyme to ensure competitive binding can be accurately measured.

-

Incubation: Incubate the plate at room temperature (or 30°C) for a defined period (e.g., 60 minutes).[19] The reaction time should be optimized to ensure linear ATP consumption (typically <30% of total ATP).

-

Reaction Termination & ADP-to-ATP Conversion: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

-

Luminescence Generation: Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin to convert the ADP generated by the kinase reaction back into a detectable ATP signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence signal on a plate reader.

-

Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol assesses a compound's ability to inhibit JAK-mediated signaling within a cellular context by measuring the phosphorylation of its downstream target, STAT.

Principle: In cytokine-dependent cell lines (e.g., Ba/F3 expressing JAK2V617F or TF-1 cells), JAK activity maintains STAT phosphorylation (pSTAT). An effective inhibitor will reduce pSTAT levels in a dose-dependent manner.

Materials:

-

Relevant cell line (e.g., HEL cells with endogenous JAK2V617F, or Ba/F3 cells engineered to express a specific JAK).[8]

-

Cell culture medium and supplements (e.g., RPMI-1640, FBS, IL-3 if required).

-

Test compounds serially diluted in DMSO.

-

Cytokine for stimulation (e.g., Erythropoietin (EPO) or IL-6), if using a wild-type JAK cell line.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies (anti-pSTAT3/5, anti-total STAT3/5, anti-GAPDH).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Methodology:

-

Cell Plating & Starvation: Plate cells in a 6-well or 12-well plate. If using a cytokine-stimulated model, starve cells of growth factors for 4-6 hours prior to the experiment to reduce basal signaling.

-

Compound Treatment: Pretreat cells with serially diluted test compound or DMSO vehicle for 1-2 hours.

-

Stimulation (if applicable): For non-constitutively active models, add the appropriate cytokine (e.g., EPO) to stimulate the JAK-STAT pathway for a short period (e.g., 15-30 minutes). For cells with constitutive activation (e.g., JAK2V617F), this step is omitted.

-

Cell Lysis: Immediately wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

-

Incubate with primary antibody against a phosphorylated STAT protein (e.g., anti-pSTAT5) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash thoroughly and apply ECL substrate.

-

-

Imaging & Analysis: Capture the chemiluminescent signal. Strip the membrane and re-probe for total STAT and a loading control (e.g., GAPDH) to ensure equal protein loading. Quantify band intensities using densitometry software. The ratio of pSTAT to total STAT is used to determine the inhibitory effect of the compound.

Conclusion and Future Directions

The structure-activity relationship of ruxolitinib is a testament to rational drug design, culminating in a molecule with potent and selective activity against its intended targets, JAK1 and JAK2. The pyrrolo[2,3-d]pyrimidine core for hinge binding, the cyclopentyl group for hydrophobic pocket filling, and the correct (R)-stereochemistry are all indispensable features for its high-affinity interaction. The experimental protocols detailed herein provide a reliable foundation for researchers seeking to discover and characterize the next generation of kinase inhibitors. Future efforts in this space will likely focus on designing inhibitors with even more refined selectivity profiles, such as targeting specific JAK isoforms or even specific JAK mutations, to further enhance therapeutic efficacy and minimize off-target effects.

References

- Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022).

- Quintás-Cardama, A., et al. (2010).

- Ruxolitinib. (n.d.). Tocris Bioscience.

- Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. (2022).

- Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Deriv

- Mesa, R. A. (n.d.). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. Mayo Clinic.

- Gräb, J., et al. (2021). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof. Journal of Medicinal Chemistry.

- Ruxolitinib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Crystal structure and X-ray powder diffraction data for ruxolitinib. (2023). Powder Diffraction.

- Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. (2021).

- Impact of Ruxolitinib Interactions on JAK2 JH1 Domain Dynamics. (2023). MDPI.

- Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID-19. (2022). PubMed Central.

- Comparison of the crystal structures of the JAK1/2 inhibitor ruxolitinib and its hydrate and phosph

- Ruxolitinib. (2023).

- JAK1 Activity Assay. (n.d.). BellBrook Labs.

- Janus kinase inhibitor. (n.d.). Wikipedia.

- Ruxolitinib sulfate (INCB018424 sulf

- The discovery and development of ruxolitinib for the treatment of myelofibrosis. (2012).

- Efficacy of ruxolitinib for myelofibrosis. (2014). Expert Opinion on Pharmacotherapy.

- Comparison of Synthetic Routes of Ruxolitinib And Its Application. (2022).

- Mascarenhas, J. & Hoffman, R. (2012). Ruxolitinib: the first FDA approved therapy for the treatment of myelofibrosis. Clinical Cancer Research.

Sources

- 1. ard.bmj.com [ard.bmj.com]

- 2. Ruxolitinib: the first FDA approved therapy for the treatment of myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. Efficacy of ruxolitinib for myelofibrosis / Expert Opinion on Pharmacotherapy, 2014 [sci-hub.red]

- 8. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 10. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

- 13. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. bellbrooklabs.com [bellbrooklabs.com]

Ruxolitinib Sulfate: A Preclinical Pharmacology Review

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, represents a significant advancement in the treatment of myeloproliferative neoplasms (MPNs). Its approval for myelofibrosis (MF) and polycythemia vera (PV) has transformed the therapeutic landscape for these disorders.[1] This technical guide provides a comprehensive review of the preclinical pharmacology of ruxolitinib sulfate. We will delve into its mechanism of action, detailing its interaction with the JAK/STAT signaling pathway, and present a thorough overview of its in vitro and in vivo pharmacological properties. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the preclinical data that underpinned the clinical success of ruxolitinib and providing a framework for the evaluation of future targeted therapies.

Introduction: The Rationale for JAK Inhibition in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the excessive production of one or more myeloid cell lineages. A key breakthrough in understanding the pathogenesis of MPNs was the discovery of a somatic activating mutation in the Janus kinase 2 gene, JAK2V617F, present in the majority of patients with PV and a significant proportion of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF).[2] This mutation leads to constitutive activation of the JAK/STAT signaling pathway, a critical intracellular cascade that transduces signals from various cytokines and growth factors involved in hematopoiesis and immune responses.[1][3] The dysregulation of this pathway results in uncontrolled cell proliferation, inflammation, and the clinical manifestations of MPNs.[1]

Ruxolitinib emerged as a targeted therapy designed to inhibit the constitutively active JAK/STAT pathway. It is a potent, selective, and orally bioavailable inhibitor of both JAK1 and JAK2.[4]

Mechanism of Action: Targeting the JAK/STAT Signaling Pathway

The Janus kinase (JAK) family comprises four non-receptor tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases play a pivotal role in the signaling of type I and type II cytokine receptors. Upon cytokine binding, the receptor-associated JAKs become activated through trans-phosphorylation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression. This cascade governs fundamental cellular processes, including proliferation, differentiation, and survival.[1][3]

Ruxolitinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of JAK1 and JAK2, thereby blocking the phosphorylation and activation of STATs.[5] This disruption of the JAK/STAT signaling cascade leads to the inhibition of myeloproliferation and a reduction in the production of pro-inflammatory cytokines, such as IL-6 and TNF-α.[1]

Figure 1: Ruxolitinib's Inhibition of the JAK/STAT Signaling Pathway.

In Vitro Pharmacology

The preclinical evaluation of ruxolitinib's activity began with a series of in vitro assays to determine its potency, selectivity, and cellular effects.

Kinase Inhibition Profile

The inhibitory activity of ruxolitinib against the JAK family of kinases was assessed in biochemical assays. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase enzyme. Ruxolitinib demonstrated potent inhibition of JAK1 and JAK2 with significantly less activity against JAK3 and TYK2, highlighting its selectivity.

| Kinase | IC50 (nM) |

| JAK1 | 3.3 |

| JAK2 | 2.8 |

| TYK2 | 19 |

| JAK3 | 428 |

| Table 1: In vitro inhibitory activity of ruxolitinib against JAK family kinases.[4][6] |

Cellular Activity

The cellular activity of ruxolitinib was evaluated in various cell lines, including those dependent on JAK/STAT signaling for proliferation and survival. A key model system is the murine pro-B cell line Ba/F3, which is dependent on interleukin-3 (IL-3) for growth. When engineered to express the constitutively active JAK2V617F mutation, these cells become IL-3 independent, providing a robust system to assess the efficacy of JAK inhibitors. Treatment of Ba/F3-JAK2V617F cells with ruxolitinib resulted in a dose-dependent inhibition of proliferation.[7]

| Cell Line | IC50 (nM) |

| Ba/F3-JAK2V617F | 126 |

| HEL (Human Erythroleukemia) | 186 |

| Table 2: Anti-proliferative activity of ruxolitinib in JAK2V617F-positive cell lines.[7] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol outlines a representative method for determining the in vitro inhibitory activity of ruxolitinib against a target kinase, such as JAK2, using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Purified recombinant JAK2 enzyme

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Ruxolitinib (or other test compounds) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of ruxolitinib in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

-

Reaction Setup: In a 96-well plate, add the following components in order:

-

Kinase assay buffer

-

Ruxolitinib dilution or vehicle (DMSO) for controls

-

Kinase substrate

-

Purified JAK2 enzyme

-

-

Initiate Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each ruxolitinib concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental Workflow for an In Vitro Kinase Inhibition Assay.

In Vivo Pharmacology

The efficacy of ruxolitinib was further evaluated in various preclinical animal models of myeloproliferative neoplasms. These models are crucial for assessing the in vivo activity, pharmacokinetics, and safety profile of a drug candidate.

Murine Models of Myelofibrosis

Several murine models have been developed to recapitulate the key features of human myelofibrosis, including splenomegaly, bone marrow fibrosis, and extramedullary hematopoiesis.[5][8][9][10] These models can be broadly categorized as:

-

Retroviral Transplantation Models: These models involve transplanting bone marrow cells transduced with a retrovirus expressing a mutated gene, such as JAK2V617F, into irradiated recipient mice. These mice typically develop a polycythemia vera-like phenotype that can progress to myelofibrosis.[10]

-

Transgenic Models: These models involve the germline integration of a mutated gene, such as JAK2V617F, under the control of a specific promoter. These models often exhibit a more consistent and reproducible disease phenotype.

Efficacy in Preclinical Models

In a widely used retroviral transplantation model where Ba/F3-EpoR-JAK2V617F cells are injected into Balb/c mice, oral administration of ruxolitinib demonstrated significant efficacy.[7] Treatment with ruxolitinib led to a marked reduction in splenomegaly, a key hallmark of myelofibrosis, and prolonged the survival of the animals compared to vehicle-treated controls.[7] Furthermore, ruxolitinib treatment was associated with a decrease in circulating levels of pro-inflammatory cytokines, such as IL-6 and TNF-α.[7]

| Animal Model | Dosing Regimen | Key Efficacy Endpoints | Reference |

| Ba/F3-JAK2V617F Xenograft (Balb/c mice) | 60 mg/kg, oral, twice daily | Reduced splenomegaly, prolonged survival, decreased circulating inflammatory cytokines | [7] |

| JAK2V617F Knock-in Mice | 90 mg/kg, oral, twice daily for 21 days | Reduced splenomegaly, normalized blood counts | [8] |

Table 3: Summary of Ruxolitinib Efficacy in Preclinical Mouse Models of Myelofibrosis.

Figure 3: Logical Workflow for In Vivo Efficacy Studies.

Preclinical Pharmacokinetics and Toxicology

A thorough understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its safety profile, is critical for its successful development.

Pharmacokinetics

Preclinical pharmacokinetic studies of ruxolitinib were conducted in rats and dogs. Following oral administration, ruxolitinib was rapidly absorbed in both species, with a relatively short half-life.[3][7] The primary route of metabolism was oxidation, with CYP3A4 being the major enzyme involved.[3]

| Parameter | Rat | Dog |

| Tmax (oral) | ~0.5 - 1.5 hours | ~1 - 2 hours |

| Half-life (oral) | ~1.5 - 3 hours | ~2 - 3 hours |

| Metabolism | Primarily oxidative (CYP enzymes) | Primarily oxidative (CYP enzymes) |

| Excretion | Urine and feces | Urine and feces |

| Table 4: Summary of Ruxolitinib Pharmacokinetic Parameters in Preclinical Species.[4][2][3][7][11][12] |

Toxicology

General toxicology studies were conducted in rats and dogs with oral administration of ruxolitinib. The primary toxicities observed were related to the drug's pharmacology, specifically its immunosuppressive effects.[3]

| Species | Key Findings |

| Rat | Lymphoid depletion, reduced size of thymus and spleen, alterations in hematology parameters. No evidence of carcinogenicity in a 2-year study.[5][7] |

| Dog | Lymphoid depletion, reduced size of thymus and spleen, alterations in hematology parameters. Reduced blood pressure at high doses.[3][7] |

| Table 5: Summary of Preclinical Toxicology Findings for Ruxolitinib. |

Conclusion

The preclinical pharmacology of ruxolitinib provided a robust foundation for its successful clinical development. In vitro studies demonstrated its potent and selective inhibition of JAK1 and JAK2, leading to the suppression of the constitutively active JAK/STAT signaling pathway in myeloproliferative neoplasms. These findings were translated into significant efficacy in in vivo models of myelofibrosis, where ruxolitinib reduced splenomegaly, normalized blood counts, and prolonged survival. The preclinical pharmacokinetic and toxicology studies established a favorable absorption, metabolism, and safety profile, paving the way for its evaluation in human clinical trials. This comprehensive preclinical data package serves as a paradigm for the development of targeted therapies, highlighting the importance of a thorough understanding of a drug's mechanism of action and its pharmacological effects in relevant preclinical models.

References

-

U.S. Food and Drug Administration. (2011). NDA 202192Orig1s000 Pharmacology Review. [Link]

- Roberts, A. W., et al. (2016). Results from oral gavage carcinogenicity studies of ruxolitinib in Tg.rasH2 mice and Sprague-Dawley (Crl:CD) rats. Regulatory Toxicology and Pharmacology, 80, 289-296.

- Novotny-Diermayr, V., et al. (2013). JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F-Driven Disease. Clinical Cancer Research, 19(22), 6230-6241.

- Santos, F. P., & Verstovsek, S. (2012). Efficacy of Ruxolitinib for Myelofibrosis. Expert Opinion on Pharmacotherapy, 13(18), 2641-2651.

-

BPS Bioscience. (n.d.). Chemi-Verse™ JAK2 Kinase Assay Kit. Retrieved from [Link]

- Jacquelin, S., et al. (2018). Murine Models of Myelofibrosis. Cancers, 10(11), 442.

-

MPN Research Foundation. (2018). Contributions of Mouse Models in Understanding MPNs. [Link]

-

U.S. Food and Drug Administration. (2011). NDA 202192Orig1s000 Cross Discipline Team Leader Review. [Link]

-

Reaction Biology. (n.d.). BaF3 Cell Proliferation Assay Services. Retrieved from [Link]

- Gary Gilliland, D. (2010). Mouse Models of Myeloproliferative Neoplasms and Their Use In Preclinical Drug Testing. Blood, 116(21), SCI-35.

- van de Griend, C. E., et al. (2023). Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. Clinical Pharmacokinetics, 62(5), 655-673.

-

PathWhiz. (n.d.). Ruxolitinib Mechanism of Action. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2011). Jakafi (ruxolitinib) Prescribing Information. [Link]

-

GoldBio. (2013, May 21). BaF3 Proliferation Bioassay Methods and Protocols [Video]. YouTube. [Link]

- Cervantes, F., & Verstovsek, S. (2012). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis.

-

Novartis. (n.d.). Jakavi (ruxolitinib) Summary of Product Characteristics. [Link]

- Arana, Y. C., Tam, C. S., & Verstovsek, S. (2015). Efficacy and safety of ruxolitinib in the treatment of patients with myelofibrosis. Future Oncology, 11(5), 719-733.

- Plosker, G. L. (2015). Ruxolitinib: a review of its use in patients with myelofibrosis. Drugs, 75(3), 297-308.

Sources

- 1. youtube.com [youtube.com]

- 2. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Murine Models of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. CONTRIBUTIONS OF MOUSE MODELS IN UNDERSTANDING MPNS – MPN Research Foundation [mpnresearchfoundation.org]

- 9. researchgate.net [researchgate.net]

- 10. ashpublications.org [ashpublications.org]

- 11. research.rug.nl [research.rug.nl]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide: The Role of Ruxolitinib Sulfate in Modulating Immune Cell Function

Abstract